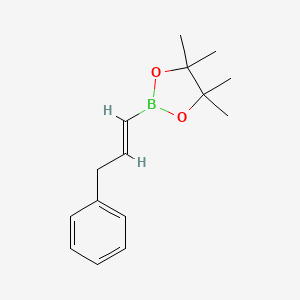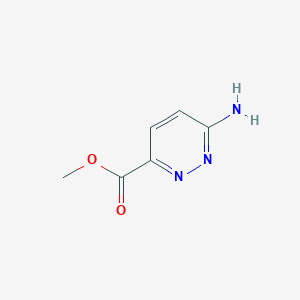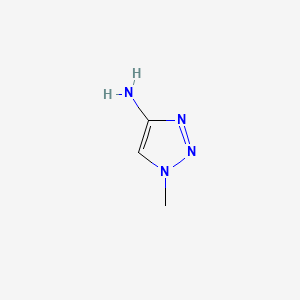![molecular formula C12H6Cl3F3N2O B1315906 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine CAS No. 73265-15-3](/img/structure/B1315906.png)
3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine” is a chemical compound with the molecular formula C12H6Cl3F3N2O and a molecular weight of 357.55 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylamine core with various substituents. It has three chlorine atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom . For a detailed structural analysis, techniques such as NMR spectroscopy could be used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 357.55 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Chemical Structures
- Sonogashira-Type Reactions : A study by Vilkauskaitė, Šačkus, and Holzer (2011) illustrates the use of related compounds in Sonogashira-type cross-coupling reactions. This process is vital for creating complex chemical structures, potentially applicable in various fields including material science and pharmaceuticals (Vilkauskaitė, Šačkus, & Holzer, 2011).
Chemical Synthesis and Reactivity
- Sequential vs. Multicomponent Reaction Approach : Research by Palka et al. (2014) focuses on a synthesis approach involving similar compounds, highlighting the versatility of these chemicals in producing varied molecular architectures. Such methods are crucial in synthetic chemistry for developing new compounds (Palka et al., 2014).
Pharmaceutical Applications
- Synthesis of Nilotinib : Wang Cong-zhan (2009) discusses the synthesis of Nilotinib, a medication, using related chemical processes. This underscores the role of such compounds in pharmaceutical synthesis, particularly in creating targeted therapies (Wang Cong-zhan, 2009).
Pesticide Synthesis
- Synthesis of Pyridine Derivatives for Pesticides : Lu Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a key pyridine derivative, demonstrating its widespread use in pesticide synthesis. This highlights the significance of such compounds in agricultural applications (Lu Xin-xin, 2006).
Agricultural Research
- Weed Control in Agriculture : A study by Grichar and Boswell (1986) on postemergence grass control in peanut crops using related compounds indicates their utility in agricultural weed management. This underscores the importance of such chemicals in enhancing crop production (Grichar & Boswell, 1986).
Wirkmechanismus
Target of Action
The primary target of 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine Similar compounds are often used as insecticides, suggesting that its targets may be specific to certain pests .
Mode of Action
The exact mode of action of 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine It is known that similar compounds can inhibit the synthesis of chitin in target pests, leading to their death or infertility .
Biochemical Pathways
The specific biochemical pathways affected by 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine Based on its potential role as an insecticide, it may interfere with the pathways involved in chitin synthesis .
Result of Action
The molecular and cellular effects of 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine Similar compounds have been shown to cause death or infertility in target pests by inhibiting chitin synthesis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dichloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F3N2O/c13-7-2-6(19)3-8(14)10(7)21-11-9(15)1-5(4-20-11)12(16,17)18/h1-4H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLWRVQIRVOVLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine | |
CAS RN |
73265-15-3 |
Source


|
| Record name | 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














